molecular formula C17H22N2O B6971799 2-[4-[[(2-Methylpyridin-3-yl)methylamino]methyl]phenyl]propan-2-ol

2-[4-[[(2-Methylpyridin-3-yl)methylamino]methyl]phenyl]propan-2-ol

Cat. No.: B6971799
M. Wt: 270.37 g/mol
InChI Key: GFOWTWUDRNHYEE-UHFFFAOYSA-N
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Description

2-[4-[[(2-Methylpyridin-3-yl)methylamino]methyl]phenyl]propan-2-ol is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyridine ring substituted with a methyl group and an amino-methyl linkage, which is further connected to a phenyl ring bearing a propan-2-ol group. The unique structure of this compound allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in organic chemistry, medicinal chemistry, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[[(2-Methylpyridin-3-yl)methylamino]methyl]phenyl]propan-2-ol typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyridine Intermediate: The synthesis begins with the preparation of 2-methylpyridine, which can be achieved through the reaction of 2-chloropyridine with methylamine under controlled conditions.

    Aminomethylation: The next step involves the aminomethylation of the pyridine intermediate. This is typically carried out by reacting the pyridine with formaldehyde and a secondary amine, such as dimethylamine, to introduce the aminomethyl group.

    Coupling with Phenyl Ring: The aminomethylated pyridine is then coupled with a phenyl ring bearing a suitable leaving group, such as a halide, through a nucleophilic substitution reaction.

    Introduction of Propan-2-ol Group: Finally, the propan-2-ol group is introduced through a reduction reaction, typically using a reducing agent like sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[4-[[(2-Methylpyridin-3-yl)methylamino]methyl]phenyl]propan-2-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to convert ketones or aldehydes back to alcohols.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form imines or enamines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halides (e.g., chlorides, bromides), nucleophiles (e.g., amines, thiols)

    Condensation: Aldehydes, ketones, acid catalysts (e.g., HCl, H₂SO₄)

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols

    Substitution: Substituted aminomethyl derivatives

    Condensation: Imines, enamines

Scientific Research Applications

2-[4-[[(2-Methylpyridin-3-yl)methylamino]methyl]phenyl]propan-2-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[4-[[(2-Methylpyridin-3-yl)methylamino]methyl]phenyl]propan-2-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby altering cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

2-[4-[[(2-Methylpyridin-3-yl)methylamino]methyl]phenyl]propan-2-ol can be compared with other similar compounds to highlight its uniqueness:

    2-[4-[[(2-Methylpyridin-3-yl)methylamino]methyl]phenyl]ethanol: This compound has a similar structure but with an ethanol group instead of propan-2-ol. The difference in the alcohol group can lead to variations in reactivity and biological activity.

    2-[4-[[(2-Methylpyridin-3-yl)methylamino]methyl]phenyl]methanol: This compound features a methanol group, which can affect its solubility and interaction with biological targets.

    2-[4-[[(2-Methylpyridin-3-yl)methylamino]methyl]phenyl]butan-2-ol: The presence of a butan-2-ol group introduces additional steric hindrance, potentially altering the compound’s reactivity and binding properties.

Each of these similar compounds has unique properties that make them suitable for different applications, and the choice of compound depends on the specific requirements of the research or industrial process.

Properties

IUPAC Name

2-[4-[[(2-methylpyridin-3-yl)methylamino]methyl]phenyl]propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O/c1-13-15(5-4-10-19-13)12-18-11-14-6-8-16(9-7-14)17(2,3)20/h4-10,18,20H,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFOWTWUDRNHYEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=N1)CNCC2=CC=C(C=C2)C(C)(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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